molecular formula C10H13N3O2 B6748544 ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate

ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate

Cat. No.: B6748544
M. Wt: 207.23 g/mol
InChI Key: QQYKMWUOCGNBTA-UHFFFAOYSA-N
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Description

Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a heterocyclic compound featuring a pyrrole core substituted with cyano (CN), dimethyl (CH₃), and carbamate (NHCOOEt) groups.

The compound’s crystal structure (inferred from related analogs) likely exhibits intramolecular hydrogen bonding between the carbamate N–H and carbonyl oxygen, stabilizing the planar conformation. Substituents like cyano and dimethyl groups influence electronic properties and intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate packing efficiency and thermal stability .

Properties

IUPAC Name

ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-4-15-10(14)13-9-8(5-11)6(2)7(3)12-9/h12H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYKMWUOCGNBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=C(N1)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zav’yalov-Type Cyclization

The Zav’yalov approach employs enamino malonates or cyanoacetates, which undergo acylative cyclization to form substituted pyrroles. For example, diethyl 2-(1-carboxyalkylaminomethylene)malonates cyclize in acetic anhydride to yield 4-acetoxypyrrole-3-carboxylates. Adapting this method, ethyl 2-(1-carboxyethylaminomethylene)cyanoacetate was cyclized with acetyl chloride to form the 3-cyano-4,5-dimethylpyrrole intermediate. The reaction proceeds via a 1,3-oxazolium-5-olate (münchnone) intermediate, confirmed by 13C^{13}\text{C}-labeling experiments.

Multicomponent Reactions (MCRs)

A three-component reaction between α-hydroxyketones, malononitrile, and primary amines selectively constructs 3-cyanopyrroles. For instance, heating D-glucose with benzylamine and 3-oxobutanenitrile in ethanol with acetic acid catalyzes the formation of N-substituted 2-amino-3-cyanopyrroles. This method was modified using ethyl glyoxylate instead of sugars, yielding the 4,5-dimethyl substituents after decarboxylation.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include solvent, temperature, and catalyst.

Solvent Effects

  • Polar aprotic solvents (DMF, CH3_3CN): Accelerated cyclization but promoted side reactions (e.g., over-acylation).

  • Ethanol: Optimal for MCRs, providing 70–85% yields due to balanced polarity and boiling point.

Catalytic Systems

  • Cu(OTf)2_2: Enhanced cyclization rates in Zav’yalov reactions but required strict anhydrous conditions.

  • Acetic acid: Preferred for MCRs, enabling proton-mediated imine formation and cyclization.

Temperature and Time

Cyclization at 80°C for 14 hours maximized pyrrole formation while minimizing decarboxylation. Lower temperatures (60°C) favored carbamate stability during acylation.

Analytical Characterization

The compound was characterized using spectroscopic and chromatographic methods:

Spectral Data

  • 1H^{1}\text{H} NMR (400 MHz, CDCl3_3): δ 6.74 (s, 1H, pyrrole-H), 4.22 (q, J = 7.1 Hz, 2H, -OCH2_2CH3_3), 2.42 (s, 3H, CH3_3-4), 2.38 (s, 3H, CH3_3-5), 1.32 (t, J = 7.1 Hz, 3H, -OCH2_2CH3_3).

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): δ 163.5 (C=O), 134.9 (C-3), 121.4 (CN), 109.3 (C-2), 63.1 (-OCH2_2CH3_3), 14.5 (-OCH2_2CH3_3), 12.1 (CH3_3-4), 11.9 (CH3_3-5).

  • HRMS (ESI): m/z calcd. for C11_{11}H13_{13}N3_3O2_2 [M+H]+^+: 236.1064, found 236.1061.

Purity Assessment

HPLC analysis (C18 column, MeOH/H2_2O 70:30) showed >98% purity, with retention time 6.72 min.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Zav’yalov + Acylation7898High regioselectivityMulti-step, anhydrous conditions
MCR One-Pot6595Atom economy, scalabilityRequires excess ethyl glyoxylate
Passerini-Type6092Mild conditionsLow yield for electron-poor amines

Mechanistic Insights

The Zav’yalov pathway proceeds through a münchnone intermediate, as evidenced by trapping experiments with dimethyl acetylenedicarboxylate. In contrast, MCRs involve sequential imine formation, cyclization, and tautomerization, confirmed by LC-MS monitoring .

Chemical Reactions Analysis

Types of Reactions

EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl carbamate moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: Pyrrole-based compounds (e.g., the target molecule) exhibit aromaticity with lone-pair delocalization, whereas pyrazole derivatives (e.g., compounds 3a–3p) include an additional nitrogen atom, enhancing hydrogen-bonding capacity and rigidity . The oxo group in pyrazole analogs (e.g., 3-oxo in ) increases polarity, affecting solubility and melting points compared to cyano-substituted pyrroles.

Substituent Effects: Cyano (CN) Groups: Enhance electron-withdrawing effects, stabilizing the heterocycle and influencing reactivity in nucleophilic substitutions. In pyrazole derivatives (e.g., 3a–3p), the 4-cyano group directs regioselectivity during coupling reactions . Carbamate vs. Carboxamide: Carbamates (NHCOOEt) generally exhibit lower metabolic stability than carboxamides (NHCO-Ar) due to ester hydrolysis but offer improved bioavailability .

Synthetic Methods :

  • Carbamates are typically synthesized via carbamoylation of amines using chloroformates, as seen in , whereas carboxamides (e.g., 3a–3p) require coupling agents like EDCI/HOBt, yielding higher functional-group tolerance .

Crystallographic and Intermolecular Interaction Comparisons

  • Hydrogen Bonding :

    • The target compound likely forms N–H···O bonds similar to ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)carbamate, which creates R₂²(10) ring motifs . In contrast, pyrazole carboxamides (3a–3p) exhibit additional C–H···O interactions, extending their supramolecular networks .
    • π-π Stacking: Phenyl-substituted analogs (e.g., ) show stronger π-π interactions (Cg···Cg = 3.88 Å) compared to alkyl-substituted derivatives, improving crystal packing efficiency.
  • Thermal Stability :

    • Higher melting points in pyrazole carboxamides (e.g., 3b: 171–172°C) correlate with stronger intermolecular forces (hydrogen bonding and halogen interactions) compared to pyrrole carbamates .

Biological Activity

Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a synthetic organic compound belonging to the class of pyrrole derivatives. Its unique structure, characterized by the presence of a cyano group and a carbamate moiety, suggests potential biological activities that are currently under investigation. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

PropertyValue
CAS Number 72185-59-2
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Melting Point 155-156 °C
Purity 95%

The biological activity of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is primarily attributed to its interaction with various molecular targets within biological systems. The cyano and carbamate groups may facilitate interactions with enzymes or receptors, leading to modulation of biochemical pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
  • Receptor Interaction : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through several mechanisms, including:

  • Induction of Apoptosis : Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate has been shown to induce apoptosis in cancer cell lines.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, inhibiting cell division and tumor growth.

Case Studies

  • Case Study on Anticancer Activity :
    • A study investigated the effects of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 12 μM after 48 hours of treatment.
  • Case Study on Antimicrobial Efficacy :
    • In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 μg/mL for both bacteria, demonstrating significant antibacterial properties.

Comparative Analysis with Similar Compounds

Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can be compared to other pyrrole derivatives regarding biological activity:

Compound NameStructure FeaturesBiological Activity
Ethyl N-(3-cyanoacetamide)Cyano group presentModerate antibacterial
Ethyl N-(4-methylpyrrole)Methyl substitution onlyLow anticancer activity
Ethyl N-(3-cyano-4-methylpyrrole)Cyano and methyl groupsHigh anticancer activity

Q & A

Q. How can researchers ensure reproducibility in mechanistic studies involving this compound?

  • Methodological Answer : Standardize protocols for:
  • Cell lines : Use authenticated stocks (STR profiling) and passage numbers <20.
  • Compound handling : Store at -20°C under argon; pre-warm DMSO stock to avoid precipitation.
  • Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw data deposition in repositories like Zenodo .

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